REACTION_CXSMILES
|
O.[CH3:2][C:3]1([CH3:30])[O:8][CH2:7][CH:6]([CH2:9][O:10][C:11]2[C:16]([CH3:17])=[CH:15][N:14]=[C:13]([CH2:18][S:19][C:20]3[NH:24][C:23]4[CH:25]=[CH:26][CH:27]=[CH:28][C:22]=4[N:21]=3)[C:12]=2[CH3:29])[CH2:5][O:4]1.C(N(CC)C(C)C)(C)C.[O-]O.C1(C(C)C)C=CC=CC=1.C(=O)([O-])[OH:52].[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].C1(C)C=CC=CC=1>[CH3:2][C:3]1([CH3:30])[O:4][CH2:5][CH:6]([CH2:9][O:10][C:11]2[C:16]([CH3:17])=[CH:15][N:14]=[C:13]([CH2:18][S:19]([C:20]3[NH:21][C:22]4[CH:28]=[CH:27][CH:26]=[CH:25][C:23]=4[N:24]=3)=[O:52])[C:12]=2[CH3:29])[CH2:7][O:8]1 |f:3.4,5.6,7.8.9.10.11|
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Name
|
|
Quantity
|
63.2 μL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
2.3 μL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
444 mg
|
Type
|
reactant
|
Smiles
|
CC1(OCC(CO1)COC1=C(C(=NC=C1C)CSC1=NC2=C(N1)C=CC=C2)C)C
|
Name
|
|
Quantity
|
2.22 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OCC(CO1)COC1=C(C(=NC=C1C)CSC1=NC2=C(N1)C=CC=C2)C)C
|
Name
|
D-(−)-diethyl tartrate
|
Quantity
|
80.6 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
59.6 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]O.C1(=CC=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50° C. for 10 minutes in a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
was added dropwise for 5 minutes at 0° C. to 2° C.
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0° C. to 7° C. for 3 hours and 35 minutes in an nitrogen atmosphere
|
Duration
|
35 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (NH silica gel: 20 g, elution solvent: dichloromethane, dichloromethane/methanol=20/1)
|
Type
|
ADDITION
|
Details
|
The fractions containing the title compound
|
Type
|
CUSTOM
|
Details
|
were collected with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
title compound
|
Type
|
product
|
Smiles
|
CC1(OCC(CO1)COC1=C(C(=NC=C1C)CS(=O)C1=NC2=C(N1)C=CC=C2)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 388 mg | |
YIELD: PERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |